REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19].[CH3:22][N:23](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][NH:8][C:5]2[CH:4]=[C:3]([C:18]([F:21])([F:20])[F:19])[C:2]([C:22]#[N:23])=[N:7][CH:6]=2)=[CH:11][CH:12]=1 |f:2.3.4,5.6.7,8.9.10.11.12|
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Name
|
|
Quantity
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19.45 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=N1)NCC1=CC=C(C=C1)OC)C(F)(F)F
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
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Zn(CN)2
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Quantity
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8.7 g
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Type
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catalyst
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Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Name
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|
Quantity
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6.8 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Name
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Quantity
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2.8 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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An oil bath was preheated to 180° C
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Type
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CUSTOM
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Details
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while bubbling nitrogen for 5 min
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Duration
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5 min
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Type
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ADDITION
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Details
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The bath temperature dropped to 160° C
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Type
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TEMPERATURE
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Details
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The mixture started refluxing when the bath temperature
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Type
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CUSTOM
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Details
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reached 170° C.
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Type
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CUSTOM
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Details
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(takes 20 min)
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Duration
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20 min
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Type
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TEMPERATURE
|
Details
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Refluxed for 10 min
|
Duration
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10 min
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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it was filtered through a pad of celite
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Type
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WASH
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Details
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The pad of celite was washed with EtOAc
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Type
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CUSTOM
|
Details
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The solvent was removed
|
Type
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CUSTOM
|
Details
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The black residue was partitioned between EtOAc and water
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Type
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CUSTOM
|
Details
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An orange solid (some dppf by-product) precipitated
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Type
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FILTRATION
|
Details
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was filtered
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Type
|
WASH
|
Details
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washed with EtOAc
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Type
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WASH
|
Details
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The organic layer was washed with brine (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated to dryness
|
Type
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DISSOLUTION
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Details
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The black residue was dissolved in DCM
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Type
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WASH
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Details
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The plug was washed with DCM (
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Type
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CUSTOM
|
Details
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to get rid of some of the
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Type
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WASH
|
Details
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fast eluting impurities)
|
Type
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ADDITION
|
Details
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The fractions containing the
|
Type
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CUSTOM
|
Details
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evaporated to dryness
|
Type
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CUSTOM
|
Details
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the residue obtained
|
Type
|
CUSTOM
|
Details
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was purified by column chromatography on silica gel eluting with 0 to 50% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNC=2C=C(C(=NC2)C#N)C(F)(F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |